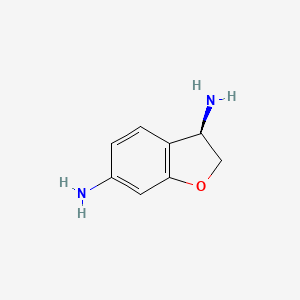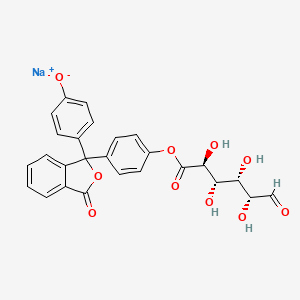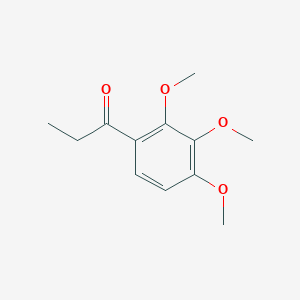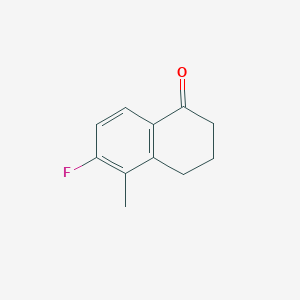
(3R)-2,3-Dihydro-1-benzofuran-3,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-2,3-Dihydro-1-benzofuran-3,6-diamine is an organic compound with a unique structure that includes a benzofuran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (3R)-2,3-Dihydro-1-benzofuran-3,6-diamine typically involves stereoselective synthesis methods. One common approach is the reduction of a precursor compound, such as a nitrobenzofuran derivative, under specific conditions to yield the desired diamine. The reaction conditions often include the use of reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-2,3-Dihydro-1-benzofuran-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated benzofuran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, fully saturated benzofuran derivatives, and various substituted benzofuran diamines.
Applications De Recherche Scientifique
(3R)-2,3-Dihydro-1-benzofuran-3,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3R)-2,3-Dihydro-1-benzofuran-3,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-2,3-Dihydro-1-benzofuran-3,6-diamine: shares similarities with other benzofuran derivatives, such as 2,3-dihydro-1-benzofuran-3,6-diamine and 2,3-dihydro-1-benzofuran-3,7-diamine.
Enantiomers and Diastereomers: The compound has enantiomers and diastereomers that differ in their spatial arrangement but share the same molecular formula.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
(3R)-2,3-dihydro-1-benzofuran-3,6-diamine |
InChI |
InChI=1S/C8H10N2O/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,9-10H2/t7-/m0/s1 |
Clé InChI |
NUBUAOZJUKDCCF-ZETCQYMHSA-N |
SMILES isomérique |
C1[C@@H](C2=C(O1)C=C(C=C2)N)N |
SMILES canonique |
C1C(C2=C(O1)C=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13040941.png)








![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzoic acid](/img/structure/B13041013.png)

![methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13041032.png)
![2-Aminofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13041037.png)

